5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole
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Overview
Description
The compound “5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole” is a heterocyclic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, one oxygen atom, and another nitrogen atom. The 3-position of the oxadiazole ring is substituted with a 2-furyl group (a furan ring), and the 5-position is substituted with a chloromethyl group1.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through a cyclization reaction. The 2-furyl group could potentially be introduced through a substitution reaction, and the chloromethyl group could be introduced through a halogenation reaction23.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the 2-furyl group, and the chloromethyl group. The exact structure would depend on the specific arrangement of these groups41.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the 1,2,4-oxadiazole ring, the 2-furyl group, and the chloromethyl group. The oxadiazole ring is generally considered to be stable, but it can participate in reactions under certain conditions53.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring, the 2-furyl group, and the chloromethyl group. These groups could affect properties such as solubility, melting point, and reactivity1.Scientific Research Applications
1. Synthesis and Transformations of Benzimidazole Derivatives
- Summary of Application: The compound 1-methyl-(5-chloromethyl-2-furyl)-1H-benzimidazole hydrochloride, which shares a similar structure with the compound you’re interested in, has been synthesized and used in various transformations .
- Results or Outcomes: The results of these transformations are not specified in the source .
2. Electrocatalytic Synthesis of Furandicarboxylic Acid
- Summary of Application: While not directly related to “5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole”, the electrocatalytic synthesis of 2,5-furandicarboxylic acid from 5-(hydroxymethyl)furfural is a significant process in biomass conversion and biorefineries .
- Methods of Application: This process involves the use of non-noble metal-based electrocatalysts to convert 5-(hydroxymethyl)furfural into 2,5-furandicarboxylic acid under appropriate potential and ambient temperature .
- Results or Outcomes: The process provides a feasible and novel way to address the increasingly serious energy crisis and environmental deterioration .
3. 5-(Chloromethyl)-2-furylmethanone
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, the presence of the chloromethyl group could potentially make the compound hazardous due to the reactivity of chlorine17.
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis and studying its mechanism of action3.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate analysis, specific studies on “5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole” would be needed.
properties
IUPAC Name |
5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQHUMFLEARHQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308668 |
Source
|
Record name | 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole | |
CAS RN |
501653-22-1 |
Source
|
Record name | 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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